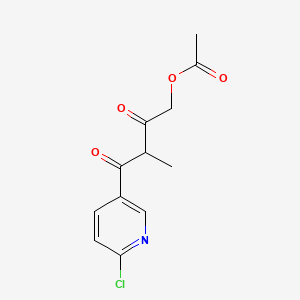
4-(6-Chloropyridin-3-yl)-3-methyl-2,4-dioxobutyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Chloropyridin-3-yl)-3-methyl-2,4-dioxobutyl acetate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine moiety attached to a dioxobutyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyridin-3-yl)-3-methyl-2,4-dioxobutyl acetate can be achieved through several synthetic routes. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions in an organic solvent like ethanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also focuses on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloropyridin-3-yl)-3-methyl-2,4-dioxobutyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(6-Chloropyridin-3-yl)-3-methyl-2,4-dioxobutyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(6-Chloropyridin-3-yl)-3-methyl-2,4-dioxobutyl acetate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Bromopyridin-3-yl)-3-methyl-2,4-dioxobutyl acetate
- 4-(6-Fluoropyridin-3-yl)-3-methyl-2,4-dioxobutyl acetate
- 4-(6-Methoxypyridin-3-yl)-3-methyl-2,4-dioxobutyl acetate
Uniqueness
4-(6-Chloropyridin-3-yl)-3-methyl-2,4-dioxobutyl acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications.
Properties
Molecular Formula |
C12H12ClNO4 |
|---|---|
Molecular Weight |
269.68 g/mol |
IUPAC Name |
[4-(6-chloropyridin-3-yl)-3-methyl-2,4-dioxobutyl] acetate |
InChI |
InChI=1S/C12H12ClNO4/c1-7(10(16)6-18-8(2)15)12(17)9-3-4-11(13)14-5-9/h3-5,7H,6H2,1-2H3 |
InChI Key |
MDNKIUGGFOXMPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)COC(=O)C)C(=O)C1=CN=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















